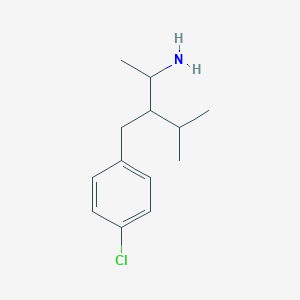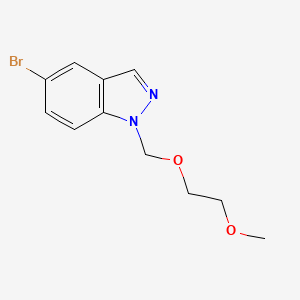![molecular formula C6H7NS2 B13885366 4,6-dihydro-1H-dithiino[4,5-c]pyrrole CAS No. 173731-42-5](/img/structure/B13885366.png)
4,6-dihydro-1H-dithiino[4,5-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydro-1H-dithiino[4,5-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Schiff base formation followed by a Mannich reaction and intramolecular imine creation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism by which 4,6-dihydro-1H-dithiino[4,5-c]pyrrole exerts its effects involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. For example, it may inhibit the proliferation of certain cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromomethyl-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
- 6-(2-Bromo-ethyl)-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
- 6-(4-Bromo-phenyl)-2-methyl-2,3-dihydro-(1,4)dithiino(2,3-c)pyrrole-5,7-dione
Uniqueness
4,6-Dihydro-1H-dithiino[4,5-c]pyrrole is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic and chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
173731-42-5 |
|---|---|
Molekularformel |
C6H7NS2 |
Molekulargewicht |
157.3 g/mol |
IUPAC-Name |
4,6-dihydro-1H-dithiino[4,5-c]pyrrole |
InChI |
InChI=1S/C6H7NS2/c1-5-3-8-9-4-6(5)2-7-1/h1-2,7H,3-4H2 |
InChI-Schlüssel |
HKJBGQBOIDCTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CNC=C2CSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



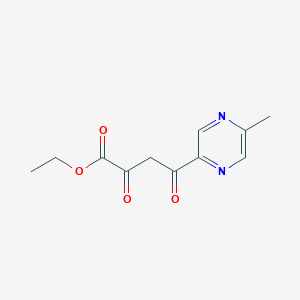

![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
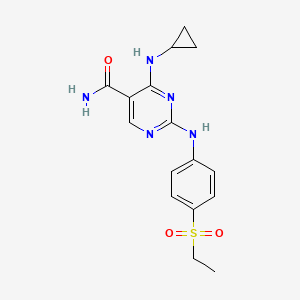
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

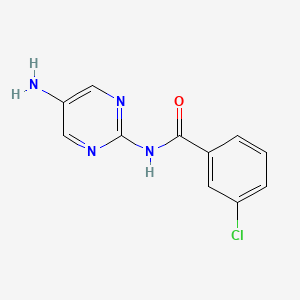
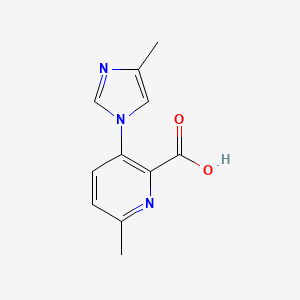
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)
![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
